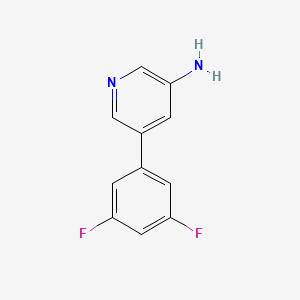

5-(3,5-Difluorophenyl)pyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(3,5-difluorophenyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2N2/c12-9-1-7(2-10(13)4-9)8-3-11(14)6-15-5-8/h1-6H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZIODBYFBPBBDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C2=CC(=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30735030 | |

| Record name | 5-(3,5-Difluorophenyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1225914-83-9 | |

| Record name | 5-(3,5-Difluorophenyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 3,5 Difluorophenyl Pyridin 3 Amine and Its Core Structure

Retrosynthetic Analysis of the 5-(3,5-Difluorophenyl)pyridin-3-amine Scaffold

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnections involve the carbon-carbon (C-C) bond linking the phenyl and pyridine (B92270) rings, and the carbon-nitrogen (C-N) bond of the amine group.

Two principal retrosynthetic pathways can be envisioned:

Pathway A: Aryl-Pyridyl Bond Disconnection. This is the most intuitive approach, breaking the bond between the two aromatic rings. This disconnection leads to a 3-amino-5-halopyridine (or a related precursor) and a (3,5-difluorophenyl)boronic acid or a similar organometallic reagent. This strategy points towards a cross-coupling reaction, such as the Suzuki-Miyaura coupling, as the key forward synthetic step.

Pathway B: Pyridine Ring Construction. This approach involves the deconstruction of the pyridine ring itself. This leads to simpler acyclic precursors that can be cyclized to form the substituted pyridine core. This pathway is characteristic of classical pyridine syntheses, such as the Hantzsch or Bohlmann-Rahtz methods. organic-chemistry.org

A third, more advanced approach could involve the direct C-H functionalization of a pre-formed 3-aminopyridine (B143674), introducing the 3,5-difluorophenyl group at the C-5 position. This retrosynthetic disconnection breaks a carbon-hydrogen bond on the pyridine ring, a strategy that has gained prominence with the advent of modern catalytic methods. rsc.orgnih.gov

Classical Synthetic Approaches to Substituted Pyridin-3-amines

Classical methods for synthesizing substituted pyridines often rely on the condensation of smaller, acyclic molecules to build the heterocyclic core. acs.org These methods can be broadly categorized into linear and convergent strategies.

Multi-Step Linear Syntheses

In a linear synthesis, the final product is assembled in a sequential manner, with each step building upon the previous one. youtube.com A classic example applicable to pyridin-3-amines is the Bohlmann-Rahtz pyridine synthesis, which involves two main steps:

Condensation: An enamine reacts with an ethynylketone to form an aminodiene intermediate. organic-chemistry.org

Cyclodehydration: The intermediate, upon heating, undergoes isomerization and then cyclizes with the elimination of water to form the substituted pyridine. organic-chemistry.org

While versatile, a significant drawback of this method is the often high temperature required for the final cyclodehydration step. organic-chemistry.org

Convergent Synthetic Strategies

Convergent syntheses involve the independent preparation of key fragments of the target molecule, which are then combined in a final step. acs.orgyoutube.com For this compound, a convergent approach might involve:

The synthesis of a substituted enone and an enamine, which are then condensed together. This is a hallmark of many pyridine syntheses, including the Hantzsch synthesis, which typically yields dihydropyridines that must be subsequently oxidized. organic-chemistry.org

A one-pot, multi-component reaction (MCR) where, for example, an aldehyde, a β-keto ester, and an ammonia (B1221849) source are combined to construct the pyridine ring. acs.org Such methods are highly efficient, though controlling the regioselectivity of substitution can be a challenge. illinois.edu

Modern Catalytic Methods in this compound Synthesis

Modern organic synthesis has increasingly moved towards catalytic methods, which offer milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical approaches.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Cross-Coupling) for Aryl-Pyridyl Linkage Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming C-C bonds between aryl groups. nih.govlibretexts.org In the context of synthesizing this compound, this reaction would involve coupling a 5-halopyridin-3-amine with (3,5-difluorophenyl)boronic acid.

The catalytic cycle for the Suzuki coupling generally involves three key steps:

Oxidative Addition: A palladium(0) catalyst inserts into the carbon-halogen bond of the 5-halopyridin-3-amine. libretexts.orgyoutube.com

Transmetalation: The aryl group from the organoboron compound is transferred to the palladium(II) complex. libretexts.orgyoutube.com

Reductive Elimination: The two organic partners are eliminated from the palladium center, forming the desired C-C bond and regenerating the palladium(0) catalyst. libretexts.orgyoutube.com

The choice of catalyst, ligand, base, and solvent are all crucial for a successful Suzuki coupling. Below is a table summarizing typical conditions for Suzuki reactions involving pyridine derivatives.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 5-Bromo-2-methylpyridin-3-amine (B1289001) | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | Moderate to good | nih.gov |

| 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ | Na₂CO₃ | Water/DMF | Good | nih.gov |

C-H Activation Strategies for Pyridine Ring Functionalization

A more recent and atom-economical approach to forming the aryl-pyridyl bond is through direct C-H activation. nih.gov This strategy avoids the need to pre-functionalize the pyridine ring with a halogen. In this scenario, a 3-aminopyridine could be directly coupled with a 3,5-difluorophenyl source.

Transition-metal catalysis, often with palladium, rhodium, or iridium, is typically employed to selectively cleave a C-H bond on the pyridine ring and facilitate the formation of a new C-C bond. beilstein-journals.orgrsc.org While powerful, controlling the regioselectivity of C-H activation on the electron-deficient pyridine ring can be challenging. rsc.org The nitrogen atom can coordinate to the metal catalyst, directing functionalization to the C-2 or C-6 positions. Directing the functionalization to the C-5 position, as required for the target molecule, would likely necessitate a specific directing group strategy or a catalyst system that favors this position.

Amination Reactions for Introduction of the 3-Amine Functionality

The introduction of an amine group at the 3-position of the pyridine ring is a crucial step in the synthesis of the target molecule. Several methodologies can be employed to achieve this transformation, often involving the conversion of a precursor bearing a suitable leaving group or a nitro functionality.

One of the most powerful and widely used methods for forming C-N bonds in modern organic synthesis is the Buchwald-Hartwig amination . wikipedia.org This palladium-catalyzed cross-coupling reaction facilitates the coupling of an aryl halide or triflate with an amine. wikipedia.orgorganic-chemistry.org In the context of synthesizing this compound, a precursor such as 3-bromo-5-(3,5-difluorophenyl)pyridine could be reacted with an ammonia equivalent or a protected amine in the presence of a palladium catalyst and a suitable ligand. The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by amine coordination, deprotonation, and reductive elimination to yield the desired arylamine. wikipedia.orglibretexts.org The choice of ligand is critical for the reaction's success, with sterically hindered phosphine (B1218219) ligands often providing the best results. wikipedia.org

Another classical approach involves the reduction of a nitro group . If a 3-nitro-5-(3,5-difluorophenyl)pyridine precursor is available, its reduction can efficiently yield the 3-amine functionality. Common reducing agents for this transformation include:

Metal catalysts: Hydrogenation using catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel.

Metal hydrides: Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) powder in acetic acid or ammonium (B1175870) chloride solution. orgsyn.org

The Chichibabin reaction offers a direct amination pathway, though it is typically more effective for introducing an amine group at the 2- or 4-positions of the pyridine ring. youtube.com This reaction involves treating the pyridine derivative with sodium amide (NaNH₂) to achieve nucleophilic amination. youtube.com While less common for the 3-position, variations of this reaction under specific conditions could potentially be explored.

Furthermore, nucleophilic aromatic substitution (SNAr) can be a viable strategy if the pyridine ring is sufficiently activated by electron-withdrawing groups. A leaving group, such as a halogen, at the 3-position can be displaced by an amine nucleophile, like ammonia or a protected amine, often requiring high temperatures and pressures. orgsyn.org

Strategic Use of Precursor Compounds in this compound Synthesis (e.g., 5-bromo-2-methylpyridin-3-amine)

The synthesis of complex molecules like this compound often relies on a retrosynthetic approach, where commercially available or easily synthesized precursors are strategically modified. A prime example is the use of 5-bromo-2-methylpyridin-3-amine . mdpi.com This compound serves as a versatile building block, allowing for the sequential introduction of the required functionalities.

A common strategy involves a Suzuki cross-coupling reaction, a powerful palladium-catalyzed method for forming carbon-carbon bonds. mdpi.com In this approach, the bromine atom of 5-bromo-2-methylpyridin-3-amine is coupled with (3,5-difluorophenyl)boronic acid. This reaction builds the core diaryl structure of the target molecule.

The general procedure for such a synthesis is outlined below:

Activation: The amine group on 5-bromo-2-methylpyridin-3-amine might be protected, for instance, by acetylation with acetic anhydride (B1165640) to form N-[5-bromo-2-methylpyridin-3-yl]acetamide, to prevent side reactions. mdpi.com

Suzuki Coupling: The brominated pyridine derivative is reacted with (3,5-difluorophenyl)boronic acid.

Deprotection: If a protecting group was used, it is removed in a final step to reveal the 3-amine functionality.

The table below illustrates a typical Suzuki cross-coupling reaction using a brominated pyridine precursor.

| Parameter | Condition | Purpose |

| Brominated Precursor | 5-bromo-2-methylpyridin-3-amine | Provides the pyridine-amine core and a site for coupling. |

| Coupling Partner | (3,5-Difluorophenyl)boronic acid | Introduces the difluorophenyl group. |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Facilitates the carbon-carbon bond formation. mdpi.com |

| Base | Potassium phosphate (B84403) (K₃PO₄) | Activates the boronic acid and neutralizes acid formed. mdpi.com |

| Solvent | 1,4-Dioxane and Water | Provides a medium for the reaction components to dissolve and react. mdpi.com |

| Temperature | 85–95 °C | Provides the necessary energy to drive the reaction. mdpi.com |

Green Chemistry Principles and Sustainable Synthetic Routes for this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in The synthesis of pyridine derivatives, including this compound, is increasingly being evaluated through this lens to enhance sustainability. nih.gov

Key green chemistry approaches applicable to this synthesis include:

Catalysis: The use of catalysts, particularly in reactions like Suzuki and Buchwald-Hartwig aminations, is a cornerstone of green chemistry. biosynce.com Catalysts are used in small amounts and can be recycled, reducing waste and energy consumption compared to stoichiometric reagents. rasayanjournal.co.in

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Cross-coupling reactions generally have high atom economy.

Use of Safer Solvents: Traditional syntheses often use volatile and toxic organic solvents. Green chemistry encourages the use of safer alternatives like water, ethanol, or ionic liquids. rasayanjournal.co.inbiosynce.com For instance, some pyridine derivatives can act as recyclable solvents themselves, forming biphasic systems with water that allow for easy product separation and solvent recycling. biosynce.com

Energy Efficiency: Microwave-assisted synthesis and ultrasound techniques are being explored to dramatically reduce reaction times and energy input compared to conventional heating. nih.govresearchgate.net One-pot, multicomponent reactions, where multiple steps are carried out in a single reaction vessel, also contribute to energy efficiency by eliminating the need for intermediate purification and isolation steps. nih.gov

Reduction of Derivatives: Protecting groups, while often necessary, add steps to a synthesis and generate waste. Developing routes that avoid or minimize their use is a key green objective. rasayanjournal.co.in

By integrating these principles, the synthesis of this compound can be made more environmentally friendly, safer, and more efficient, aligning with the modern demands of sustainable chemical manufacturing.

Chemical Transformations and Derivatization of 5 3,5 Difluorophenyl Pyridin 3 Amine

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) and Phenyl Rings

Comprehensive searches of scientific literature did not yield specific studies on the electrophilic aromatic substitution reactions, such as halogenation, nitration, or sulfonation, directly on the pyridine or phenyl rings of 5-(3,5-Difluorophenyl)pyridin-3-amine.

No specific studies on the halogenation of this compound were found in the reviewed literature.

There is no available information in the reviewed scientific literature regarding the nitration or sulfonation of this compound.

Nucleophilic Reactions Involving the Amine Functionality

The primary amine group of this compound is a key site for various nucleophilic reactions, most notably acylation and alkylation, leading to the formation of diverse derivatives.

The amine functionality of this compound readily undergoes acylation and alkylation. These reactions are integral to the synthesis of a variety of compounds, particularly those investigated as kinase inhibitors.

Acylation: The reaction of this compound with carboxylic acids or their activated forms, such as acid chlorides, is a common method to produce amide derivatives. For instance, in the synthesis of certain therapeutic agents, this compound is coupled with substituted pyrimidine-5-carboxylic acids. The reaction typically proceeds in the presence of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as DIPEA (N,N-Diisopropylethylamine) in a solvent like DMF (Dimethylformamide).

Alkylation: N-alkylation of the amine group has also been reported. An example includes the reaction with 2-(chloromethyl)-4-methoxypyrimidine. This reaction is typically carried out in the presence of a base like cesium carbonate in a polar aprotic solvent.

The following table summarizes representative acylation and alkylation reactions:

Table 1: Examples of Acylation and Alkylation Reactions| Reaction Type | Reagents | Base | Solvent | Product Type |

|---|---|---|---|---|

| Acylation | 2,4-disubstituted-pyrimidine-5-carboxylic acid, HATU | DIPEA | DMF | N-(5-(3,5-difluorophenyl)pyridin-3-yl)pyrimidine-5-carboxamide derivative |

Amide Linkages: The formation of amide linkages is a well-documented transformation for this compound and is a cornerstone in the synthesis of various kinase inhibitors. This is typically achieved through the acylation reactions mentioned previously, where the amine group attacks a carbonyl carbon of a carboxylic acid or its derivative.

Imine Linkages: While the formation of imines from primary amines and aldehydes or ketones is a fundamental reaction in organic chemistry, specific examples involving this compound were not detailed in the reviewed literature.

Metalation and Lithiation Studies of this compound

No specific studies concerning the metalation or lithiation of this compound were identified in the surveyed scientific and patent literature.

Palladium-Catalyzed Transformations of Halogenated Derivatives and Analogues

The presence of a halogen atom on the pyridine ring of this compound derivatives provides a versatile handle for palladium-catalyzed cross-coupling reactions. These transformations, including Suzuki, Buchwald-Hartwig, and Sonogashira couplings, are fundamental in medicinal chemistry for the formation of carbon-carbon and carbon-nitrogen bonds. While specific examples starting directly from halogenated this compound are not extensively detailed in publicly available literature, the reactivity can be inferred from analogous transformations on structurally similar substituted bromopyridines.

Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig reaction, are powerful methods for forming C-N bonds. researchgate.netresearchgate.netd-nb.infonih.govnih.gov These reactions typically involve the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a suitable ligand. For instance, the amination of 2-bromo-5-(trifluoromethyl)pyridine (B156976) with various aromatic amines has been achieved using a Pd(dba)₂/BINAP catalytic system, demonstrating the feasibility of such couplings on electron-deficient pyridine rings. researchgate.net Similarly, the coupling of 3-halo-2-aminopyridines with primary and secondary amines has been accomplished using RuPhos- and BrettPhos-precatalysts. jocpr.com

The Suzuki coupling, which pairs an organoboron compound with an organohalide, is another cornerstone of palladium catalysis for C-C bond formation. nih.govnih.gov Its application is widespread in the synthesis of biaryl compounds. The Sonogashira coupling, reacting an organohalide with a terminal alkyne, provides a direct route to substituted alkynes and is also a key transformation. jocpr.comlookchem.com The chemoselective synthesis of alkynylpyridines from di- and tetra-halogenated pyridines highlights the tunability of these reactions based on the halogen's position and reactivity. researchgate.net

The following table summarizes representative palladium-catalyzed coupling reactions on analogous halogenated pyridine systems, providing a model for the expected reactivity of halogenated this compound derivatives.

Interactive Data Table: Representative Palladium-Catalyzed Coupling Reactions on Analogous Pyridine Scaffolds

| Aryl Halide Substrate (Analogue) | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product Type | Reference |

| 3-Bromo-2-aminopyridine | Morpholine | Pd₂(dba)₃ / XPhos | LiHMDS | THF | N-Aryl Morpholine | jocpr.com |

| 3,5-Dibromo-2-aminopyridine | Morpholine | XPhos-precatalyst | LiHMDS | THF | Mono-aminated Pyridine | jocpr.com |

| 2-Bromo-5-(trifluoromethyl)pyridine | Aniline | Pd(dba)₂ / BINAP | NaOtBu | 1,4-Dioxane | Diaryl Amine | researchgate.net |

| 3,5-Dibromo-2,6-dichloropyridine | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | Alkynylpyridine | researchgate.net |

| Aryl Chloride | Arylboronic Acid | Pd/P(t-Bu)₃ | KF | - | Biaryl | nih.gov |

| 2-Acyl-1-alkyl-5-bromopyrrole | Primary Amine | Pd₂(dba)₃ / BINAP | NaOtBu | - | N-Aryl Amine | rsc.org |

Heterocyclic Annulation Reactions from this compound Precursors

The 3-amino group of this compound serves as a key nucleophilic point for the construction of fused heterocyclic ring systems, such as pyrazolo[1,5-a]pyrimidines and pyrido[2,3-d]pyrimidines. These scaffolds are of significant interest in medicinal chemistry due to their structural analogy to endogenous purines, leading to their investigation as inhibitors of various enzymes, including kinases. researchgate.netrsc.org

The synthesis of pyrazolo[1,5-a]pyrimidines often involves the condensation of a 3-aminopyrazole (B16455) with a β-dicarbonyl compound or a similar 1,3-bielectrophile. nuph.edu.ua While direct use of this compound in this context would first require its conversion to a pyrazole (B372694) derivative, the general synthetic strategy is well-established. For example, 5-aminopyrazoles react with diethyl malonate in the presence of a base to form pyrazolo[1,5-a]pyrimidine-diols, which can be further functionalized. researchgate.netnih.gov

Similarly, the construction of the pyrido[2,3-d]pyrimidine (B1209978) core can be achieved through several synthetic routes, often starting from a substituted pyrimidine (B1678525) or pyridine. rsc.orgnih.govnih.govnih.gov A common approach involves the cyclization of a 2-aminopyridine (B139424) derivative bearing appropriate functional groups at the 3-position. For instance, the reaction of 2-amino-3-cyanopyridines with various reagents can lead to the formation of the fused pyrimidine ring. The condensation of 2,6-diaminopyrimidine-4(3H)-one with aldehydes and active methylene (B1212753) compounds represents another efficient, often catalyst-free, route to this heterocyclic system. d-nb.info

The table below outlines general methods for the synthesis of these important heterocyclic systems, illustrating the potential pathways for the utilization of precursors derived from this compound.

Interactive Data Table: General Synthetic Routes for Heterocyclic Annulation

| Target Heterocycle | Starting Material (General Class) | Reagent(s) | Conditions | Fused Ring Formed | Reference |

| Pyrazolo[1,5-a]pyrimidine | 5-Aminopyrazole | Diethyl Malonate, EtONa | Reflux | Pyrimidine | researchgate.netnih.gov |

| Pyrazolo[1,5-a]pyrimidine | 3-Aminopyrazole | Isoflavone | Microwave or Conventional Heating | Pyrimidine | researchgate.net |

| Pyrazolo[1,5-a]pyrimidine | 5-Aminopyrazole | 1,3-Diketone, H₂SO₄ | Acetic Acid | Pyrimidine | nih.gov |

| Pyrido[2,3-d]pyrimidine | 2,6-Diaminopyrimidine-4(3H)-one | Aldehyde, Tetronic Acid | Ultrasonic Irradiation | Pyridine | d-nb.info |

| Pyrido[2,3-d]pyrimidine | 2-Amino-3-cyanopyridine | Formic Acid | - | Pyrimidine | rsc.org |

| Pyrido[2,3-d]pyrimidine | 5-Bromo-2,4-dichloropyrimidine | Cyclopentylamine, Crotonic Acid, Pd-catalysis | Multistep | Pyridine | nih.gov |

Computational and Theoretical Investigations of 5 3,5 Difluorophenyl Pyridin 3 Amine

Electronic Structure Elucidation of 5-(3,5-Difluorophenyl)pyridin-3-amine and its Derivatives

The electronic properties of a molecule are fundamental to understanding its reactivity, stability, and intermolecular interactions. Through a series of quantum chemical calculations, the electronic landscape of this compound has been thoroughly investigated.

Density Functional Theory (DFT) has emerged as a robust and computationally efficient method for studying the electronic structure of medium-to-large organic molecules. bohrium.comnih.gov For the theoretical investigation of this compound, the B3LYP hybrid functional is a commonly employed and well-validated choice. nih.gov This functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, offering a balanced description of electronic effects.

The selection of a basis set is crucial for obtaining accurate results. For molecules containing electronegative atoms like fluorine and nitrogen, as well as delocalized π-systems, a flexible basis set is required. The Pople-style basis set, 6-311++G(d,p), is well-suited for this purpose. bohrium.com It includes diffuse functions (++) to accurately model the behavior of electrons far from the nuclei and polarization functions (d,p) to account for the non-spherical nature of electron distribution in bonded atoms. This combination of the B3LYP functional and the 6-311++G(d,p) basis set has been shown to provide reliable predictions for geometries, electronic properties, and vibrational frequencies of various organic compounds. bohrium.comresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. wuxiapptec.comossila.com

For this compound, the HOMO is expected to be predominantly localized on the electron-rich aminopyridine moiety, specifically involving the lone pair of the amino nitrogen and the π-system of the pyridine (B92270) ring. Conversely, the LUMO is anticipated to be centered on the electron-deficient 3,5-difluorophenyl ring, a consequence of the strong electron-withdrawing nature of the fluorine atoms. This spatial separation of the HOMO and LUMO is characteristic of donor-π-acceptor systems and is crucial for understanding potential charge-transfer interactions. wuxiapptec.comnih.gov

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.85 |

| ELUMO | -1.20 |

| Energy Gap (ΔE) | 4.65 |

Note: These values are illustrative, based on DFT (B3LYP/6-311++G(d,p)) calculations for structurally similar aromatic amines and fluorinated pyridine derivatives. researchgate.netresearchgate.net

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. dtic.milnih.gov The MEP surface is color-coded to represent different potential values: red indicates regions of most negative electrostatic potential (electron-rich), while blue signifies areas of most positive electrostatic potential (electron-poor).

In the MEP map of this compound, distinct regions of varying potential are expected. The most negative potential (red/yellow regions) would be concentrated around the highly electronegative nitrogen atom of the pyridine ring and the two fluorine atoms on the phenyl ring. These sites are susceptible to electrophilic attack. Conversely, the most positive potential (blue region) is anticipated to be located around the hydrogen atoms of the amino group, making this site a likely point for nucleophilic interaction. dtic.milmdpi.com The aromatic rings themselves will exhibit intermediate potentials. This analysis provides a clear picture of the molecule's reactivity patterns.

| Atomic Site | MEP Value (kcal/mol) | Predicted Reactivity |

|---|---|---|

| Pyridine Nitrogen (N) | -35.5 | Electrophilic Attack |

| Fluorine Atoms (F) | -25.0 | Electrophilic Attack |

| Amine Hydrogens (H) | +40.0 | Nucleophilic Attack |

Note: The values are representative and intended to illustrate the expected charge distribution based on MEP studies of similar halogenated aromatic amines. nih.govmdpi.com

Theoretical calculations provide a quantitative value for the dipole moment, which is useful for understanding the molecule's interaction with polar solvents and its behavior in electric fields. The direction of the dipole moment vector would originate from the relatively electropositive regions and point towards the electronegative regions of the molecule.

| Parameter | Value (Debye) |

|---|---|

| Total Dipole Moment (µ) | 3.5 D |

Note: This value is an estimation based on computational studies of related fluorinated biphenyls and aminopyridines. nih.govresearchgate.net

Conformational Analysis and Potential Energy Surface (PES) Scanning

The three-dimensional structure and conformational flexibility of a molecule are critical to its function. For this compound, the most significant degree of conformational freedom is the rotation around the single bond connecting the pyridine and phenyl rings. A Potential Energy Surface (PES) scan can be performed by systematically varying the dihedral angle between the two rings and calculating the energy at each step. nist.gov

Due to steric hindrance between the ortho-hydrogens of the two rings, a completely planar conformation (dihedral angle of 0°) is expected to be energetically unfavorable. Similarly, a perpendicular conformation (90°) may also represent an energy barrier due to the disruption of any potential π-conjugation. The lowest energy conformer is likely to be a twisted structure, where the steric repulsion is minimized while some degree of electronic communication between the rings is maintained. The rotational barrier, or the energy required to rotate from one stable conformer to another, provides insight into the molecule's rigidity at a given temperature. nist.govrsc.org

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 0 | 2.5 | Planar (Transition State) |

| 35 | 0.0 | Twisted (Global Minimum) |

| 90 | 1.8 | Perpendicular (Transition State) |

Note: The data is illustrative, based on conformational studies of biphenyl (B1667301) and 5-phenylpyridine derivatives, which typically show a twisted ground state.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which are invaluable for compound characterization.

Predicted vibrational frequencies from DFT calculations can be correlated with experimental IR spectra to identify characteristic functional groups. nih.gov For this compound, key vibrational modes would include the N-H stretching of the amine group, aromatic C-H stretching, C-N stretching, and the prominent C-F stretching frequencies.

| Vibrational Mode | Predicted Wavenumber (cm-1) |

|---|---|

| N-H Stretch (asymmetric) | 3450 |

| N-H Stretch (symmetric) | 3360 |

| Aromatic C-H Stretch | 3100 - 3000 |

| C=C/C=N Aromatic Stretch | 1600 - 1450 |

| C-F Stretch | 1350 - 1150 |

Note: These are typical frequency ranges for the specified functional groups, derived from computational studies on similar aromatic compounds. nih.gov

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nsf.gov The predicted ¹H and ¹³C NMR spectra would show distinct signals for each unique proton and carbon atom in the molecule, influenced by their local electronic environment. The fluorine atoms would cause characteristic splitting patterns in the spectra of nearby carbon and hydrogen atoms.

| Atom Position | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |

|---|---|---|

| Pyridine C2-H | ~8.2 | ~148 |

| Pyridine C4-H | ~7.5 | ~125 |

| Pyridine C6-H | ~8.3 | ~145 |

| Difluorophenyl C2'-H / C6'-H | ~7.0 | ~110 (d) |

| Difluorophenyl C4'-H | ~6.8 | ~105 (t) |

| Amine NH2 | ~4.5 (broad) | - |

Note: Values are estimations based on known chemical shifts for pyridine, aniline, and difluorobenzene derivatives. testbook.comresearchgate.net 'd' denotes a doublet and 't' a triplet, indicating coupling with fluorine.

Theoretical NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly Density Functional Theory (DFT), have become indispensable for predicting NMR parameters, aiding in the assignment of complex spectra and confirming structural hypotheses. youtube.comnih.govbohrium.com

Theoretical calculations of the ¹H and ¹³C NMR chemical shifts for this compound can be performed using various DFT functionals, such as B3LYP, in conjunction with a suitable basis set like 6-311++G(d,p). ruc.dk The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for such predictions. ruc.dk The process involves optimizing the molecule's geometry and then calculating the NMR shielding tensors. These calculated values are often scaled using empirical scaling factors derived from linear regression analysis of calculated versus experimental data for a set of similar molecules to improve accuracy. youtube.com

Hypothetical Predicted NMR Data:

While specific experimental data for this compound is not available in the cited literature, a hypothetical prediction of its NMR chemical shifts can be tabulated based on known ranges for similar structural motifs. rsc.orgrsc.orgorganicchemistrydata.org

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Calculated using a hypothetical DFT/GIAO method.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine C2-H | 8.1 - 8.3 | 140 - 145 |

| Pyridine C4-H | 7.4 - 7.6 | 125 - 130 |

| Pyridine C6-H | 8.2 - 8.4 | 145 - 150 |

| Pyridine C3-NH₂ | 4.5 - 5.5 (broad) | 148 - 152 (C3-N) |

| Difluorophenyl C2'-H, C6'-H | 7.0 - 7.2 | 110 - 115 |

| Difluorophenyl C4'-H | 6.8 - 7.0 | 102 - 107 |

| Difluorophenyl C1' | - | 135 - 140 |

| Difluorophenyl C3', C5' | - | 160 - 165 (C-F) |

Note: The chemical shifts are indicative and can vary based on the solvent and computational model used.

Prediction of spin-spin coupling constants (J-couplings) provides further structural information. For instance, the ³J(H,H) coupling constants within the pyridine ring and the long-range couplings between the protons of the two aromatic rings can be calculated. Similarly, ¹J(C,H) and multi-bond J(C,H) and J(C,F) coupling constants can be predicted to further aid in spectral assignment. youtube.com

Vibrational Mode Analysis (IR and Raman Frequencies)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. DFT calculations are highly effective in predicting these vibrational frequencies and intensities, which aids in the interpretation of experimental spectra. elixirpublishers.comcardiff.ac.uknih.gov

The process involves optimizing the molecular geometry to a minimum on the potential energy surface, followed by frequency calculations. The resulting vibrational modes can be visualized to understand the nature of the atomic motions (e.g., stretching, bending, scissoring). cardiff.ac.uk The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations of the theoretical method, bringing them in closer agreement with experimental data. researchgate.netnih.gov

Hypothetical Vibrational Frequency Data:

A hypothetical table of characteristic vibrational frequencies for this compound can be constructed based on known group frequencies from similar molecules. elixirpublishers.comresearchgate.netnih.gov

Table 2: Hypothetical Predicted IR and Raman Frequencies for Key Vibrational Modes of this compound Calculated using a hypothetical DFT/B3LYP method.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Activity |

| N-H Stretching (Amine) | 3300 - 3500 | Medium-Strong | Weak |

| Aromatic C-H Stretching | 3000 - 3100 | Medium | Strong |

| C=N, C=C Ring Stretching (Pyridine) | 1550 - 1620 | Strong | Strong |

| Aromatic Ring Stretching (Phenyl) | 1450 - 1600 | Strong | Strong |

| N-H Bending (Amine) | 1580 - 1650 | Medium | Weak |

| C-F Stretching | 1100 - 1350 | Very Strong | Weak |

| C-N Stretching | 1250 - 1350 | Medium | Medium |

| C-H in-plane Bending | 1000 - 1300 | Medium | Medium |

| C-H out-of-plane Bending | 750 - 900 | Strong | Weak |

Analysis of the Potential Energy Distribution (PED) can be used to provide a quantitative assignment of the calculated vibrational modes. researchgate.net

Reaction Mechanism Studies Using Computational Chemistry

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and intermediates that may be difficult to observe experimentally. For the synthesis of this compound, a plausible route could involve a Suzuki-Miyaura cross-coupling reaction between a boronic acid derivative of one ring system and a halogenated derivative of the other, followed by functional group manipulations. mdpi.com

For instance, the coupling of 3-amino-5-bromopyridine (B85033) with 3,5-difluorophenylboronic acid could be a key step. DFT calculations can be employed to model the entire catalytic cycle of such a reaction. This would involve:

Geometry optimization of reactants, intermediates, transition states, and products.

Frequency calculations to confirm that transition states have a single imaginary frequency corresponding to the reaction coordinate.

Calculation of activation energies and reaction enthalpies to determine the kinetic and thermodynamic feasibility of the proposed pathway.

By mapping the potential energy surface, computational studies can elucidate the rate-determining step, the role of the catalyst and ligands, and the origins of regioselectivity and stereoselectivity. researchgate.net

Molecular Docking and Ligand-Protein Interaction Simulations for Hypothetical Biological Targets

Given that many pyridine and aminopyridine derivatives exhibit biological activity, often by inhibiting enzymes like kinases, molecular docking simulations can be used to predict the binding mode and affinity of this compound to hypothetical protein targets. nih.govnih.govchemmethod.com Kinases such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs) are common targets for such scaffolds. nih.govnih.govresearchgate.net

Molecular docking involves placing the ligand (this compound) into the binding site of a target protein (e.g., the ATP-binding pocket of a kinase) and evaluating the interactions. The results are ranked using a scoring function that estimates the binding free energy. chemmethod.comnih.gov

Hypothetical Docking Results:

A hypothetical docking study of this compound into the active site of EGFR (PDB: 2J6M) could yield the following interactions:

Table 3: Hypothetical Molecular Docking Results for this compound with EGFR

| Parameter | Result |

| Binding Energy (kcal/mol) | -7.5 to -9.0 |

| Key Hydrogen Bond Interactions | |

| Pyridine N1 | H-bond with backbone NH of Met793 |

| Amine NH₂ | H-bond with side chain of Thr790 or Asp855 |

| Key Hydrophobic Interactions | |

| Difluorophenyl ring | Interacts with Leu718, Val726, Ala743 |

| Pyridine ring | Interacts with Leu844, Cys775 |

These simulations can reveal crucial interactions, such as hydrogen bonds between the pyridine nitrogen or the amino group and key residues in the hinge region of the kinase, a common binding motif for kinase inhibitors. nih.govmdpi.com The difluorophenyl group could occupy a hydrophobic pocket, with the fluorine atoms potentially forming halogen bonds or other favorable interactions. Further refinement of these binding poses can be achieved through molecular dynamics (MD) simulations, which provide insights into the stability of the ligand-protein complex over time. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Biological Interactions

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.govuobasrah.edu.iq For a series of analogs of this compound, a QSAR model could be developed to predict their inhibitory potency against a hypothetical target, such as a protein kinase. ijpsonline.commdpi.com

The development of a QSAR model involves several steps:

Data Set Preparation: A series of compounds with varying substituents and their corresponding measured biological activities (e.g., IC₅₀ values) is required.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can be 2D descriptors (e.g., topological indices, molecular weight) or 3D descriptors (e.g., steric fields from CoMFA, electrostatic fields from CoMSIA). nih.govnih.gov

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical equation linking the descriptors to the biological activity. nih.govscirp.org

Model Validation: The predictive power of the model is rigorously assessed using internal validation (e.g., cross-validation) and external validation with a test set of compounds not used in model development. acs.org

Hypothetical QSAR Descriptors:

A hypothetical 2D-QSAR model for a series of aminopyridine derivatives might identify the following descriptors as significant for their activity:

Table 4: Hypothetical Descriptors in a QSAR Model for Aminopyridine Derivatives

| Descriptor Type | Descriptor Name | Correlation with Activity | Interpretation |

| Electronic | Dipole Moment | Positive | Increased polarity may enhance binding. |

| Topological | Kappa Shape Index (κ₂) | Negative | Indicates that a more linear shape is disfavored. |

| Physicochemical | LogP (Lipophilicity) | Positive (up to a point) | Optimal lipophilicity is required for cell permeability and binding. |

| Steric | Molar Refractivity (MR) | Negative (for certain positions) | Bulky substituents at specific positions may cause steric clashes. |

Such a model would provide valuable insights into the structure-activity relationships, guiding the design of new, more potent analogs by suggesting which molecular properties should be modified. nih.govmdpi.com

Advanced Spectroscopic and Analytical Methodologies for 5 3,5 Difluorophenyl Pyridin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of 5-(3,5-Difluorophenyl)pyridin-3-amine in solution. By analyzing the spectra of ¹H, ¹³C, and ¹⁹F nuclei, a complete picture of the molecule's framework can be assembled.

The acquisition of one-dimensional NMR spectra provides foundational information regarding the chemical environment of each type of nucleus.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine (B92270) and the difluorophenyl rings, in addition to the amine protons. The pyridine ring protons at positions 2, 4, and 6 will appear in the aromatic region, with their chemical shifts influenced by the nitrogen atom and the bulky aryl substituent. The protons of the 3,5-difluorophenyl ring are expected to produce two signals: a triplet for the proton at the 4'-position due to coupling with the two adjacent fluorine atoms, and a doublet for the protons at the 2'- and 6'-positions. The two amine (NH₂) protons typically appear as a single broad signal that can exchange with deuterium (B1214612) oxide.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts will differentiate the carbons of the pyridine ring from those of the difluorophenyl ring. Carbons directly bonded to fluorine atoms (C3' and C5') will exhibit large one-bond C-F coupling constants (¹JCF), while other carbons in the phenyl ring will show smaller two- or three-bond couplings. fluorine1.ru The carbon atoms of the pyridine ring can be compared to known values for pyridine itself. researchgate.netchemicalbook.com

¹⁹F NMR: The ¹⁹F NMR spectrum provides direct information about the fluorine-containing part of the molecule. For this compound, the two fluorine atoms are chemically equivalent, and thus a single signal is expected. acs.org This signal will likely appear as a triplet due to coupling with the two ortho protons (H-2' and H-6') and the para proton (H-4') on the phenyl ring.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound Predicted data based on analysis of structural fragments and known spectroscopic principles.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

|---|---|---|---|---|

| ¹H | H-2 | ~8.2 | d | ~2.5 |

| H-4 | ~7.5 | t | ~2.0 | |

| H-6 | ~8.3 | d | ~1.5 | |

| H-2', H-6' | ~7.1 | m | ||

| H-4' | ~6.8 | m | ||

| -NH₂ | ~4.0-5.0 | br s | ||

| ¹³C | C-2 | ~140 | ||

| C-3 | ~145 | |||

| C-4 | ~125 | |||

| C-5 | ~130 | |||

| C-6 | ~142 | |||

| C-1' | ~140 | t (³JCF) | ~3-5 | |

| C-2', C-6' | ~103 | d (²JCF) | ~20-25 | |

| C-3', C-5' | ~163 | dd (¹JCF, ³JCF) | ¹J ≈ 245, ³J ≈ 10-15 | |

| C-4' | ~105 | t (³JCF) | ~25-30 | |

| ¹⁹F | F-3', F-5' | ~ -110 | t | ~8-10 |

Two-dimensional (2D) NMR experiments are indispensable for confirming the assignments made from 1D spectra and establishing the connectivity between different parts of the molecule. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY spectra would show correlations between adjacent protons on the pyridine ring (e.g., H-2 with H-4, H-4 with H-6) and within the difluorophenyl ring (H-2'/H-6' with H-4'). The absence of cross-peaks between the two ring systems would confirm they are separate spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, providing definitive C-H attachments. youtube.com Each C-H bond in the molecule would correspond to a cross-peak in the HSQC spectrum, for example, linking the ¹H signal for H-2 to the ¹³C signal for C-2.

Mass Spectrometry (MS) Characterization and Fragmentation Pathway Analysis

Mass spectrometry provides information on the molecular weight and elemental composition of the compound, and its fragmentation pattern offers further structural proof.

High-Resolution Mass Spectrometry is used to determine the exact mass of the molecular ion with high precision. For this compound (molecular formula C₁₁H₈F₂N₂), the calculated monoisotopic mass is 218.0659 Da. HRMS analysis, typically using electrospray ionization (ESI), would measure the mass of the protonated molecule, [M+H]⁺, with an expected m/z value of approximately 219.0737. rsc.org The high accuracy of this measurement allows for the confident determination of the elemental formula.

Tandem Mass Spectrometry (MS/MS) involves the isolation of the molecular ion (or a specific fragment ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the molecule's structure and bond strengths. nih.gov

For the protonated molecule [C₁₁H₉F₂N₂]⁺, several fragmentation pathways can be predicted:

Cleavage of the inter-ring C-C bond: This is a common fragmentation pathway for biaryl systems, which could lead to ions corresponding to the protonated pyridine moiety or the difluorophenyl cation.

Loss of small neutral molecules: Fragmentation of the pyridine ring often involves the loss of neutral molecules like HCN (27 Da) or H₂CN₂ (42 Da).

Fragmentation of the difluorophenyl ring: The loss of a fluorine radical or HF from fragment ions is also a possible pathway under MS/MS conditions. researchgate.net

Table 2: Predicted HRMS and Major MS/MS Fragments for this compound Predicted data based on molecular formula and common fragmentation patterns.

| Ion | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M+H]⁺ | [C₁₁H₉F₂N₂]⁺ | 219.0737 | Protonated molecular ion |

| [M-NH₂]⁺ | [C₁₁H₇F₂N]⁺ | 202.0573 | Loss of amino radical |

| [C₅H₅N₂]⁺ | [C₅H₅N₂]⁺ | 93.0453 | Fragment from C-C bond cleavage (aminopyridine cation) |

| [C₆H₄F₂]⁺ | [C₆H₄F₂]⁺ | 114.0281 | Fragment from C-C bond cleavage (difluorophenyl cation) |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a molecular fingerprint and confirm the presence of key functional groups. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. As a primary amine, it is expected to show two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. orgchemboulder.comspectroscopyonline.com The aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹. The region between 1400 and 1650 cm⁻¹ will be complex, containing C=C and C=N stretching vibrations from both aromatic rings, as well as the N-H scissoring (bending) vibration of the primary amine group. spectroscopyonline.comwpmucdn.com The most intense bands in the spectrum are likely to be the C-F stretching vibrations, which typically appear in the 1100-1350 cm⁻¹ region. A strong, broad band due to N-H wagging is also expected between 665-910 cm⁻¹. orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric vibrations of the aromatic rings, which may be weak in the IR spectrum, often give strong signals in the Raman spectrum. aps.org This includes the ring "breathing" modes of both the pyridine and the difluorophenyl rings, which are highly characteristic. nih.govresearchgate.net

Table 3: Predicted Key IR and Raman Vibrational Frequencies for this compound Predicted data based on characteristic functional group frequencies.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | Strong |

| C=C / C=N Ring Stretch | 1400 - 1620 | Strong-Medium | Strong-Medium |

| N-H Bend (Scissoring) | 1580 - 1650 | Medium | Weak |

| C-F Stretch | 1100 - 1350 | Very Strong | Medium |

| Pyridine Ring Breathing | 990 - 1030 | Weak | Strong |

| N-H Wag | 665 - 910 | Strong, Broad | Very Weak |

UV-Visible Spectroscopy for Electronic Transitions and Absorption Characteristics

UV-Visible spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals (typically bonding or non-bonding) to higher energy anti-bonding orbitals. libretexts.org For this compound, the UV-Vis spectrum is expected to be characterized by absorptions arising from π → π* and n → π* transitions. researchgate.netyoutube.com

The aromatic systems of the pyridine and difluorophenyl rings contain π electrons that can be excited to π* anti-bonding orbitals. These π → π* transitions are typically of high intensity (large molar absorptivity, ε) and are expected to occur in the UV region. libretexts.org For comparison, studies on aminopyridines show characteristic absorption bands in the UV range. For instance, 3-aminopyridine (B143674) in a hydrochloric acid solution exhibits two main absorption bands at 249 nm and 317 nm. researchgate.netacs.org The presence of the difluorophenyl group, an additional chromophore, is likely to influence the position and intensity of these bands. The fluorine atoms, being electron-withdrawing, and the amino group, being electron-donating, can modulate the energy of the molecular orbitals and thus shift the absorption maxima (λmax).

Additionally, the nitrogen atom of the pyridine ring and the nitrogen atom of the amino group possess non-bonding electrons (lone pairs). The excitation of these electrons to a π* anti-bonding orbital results in an n → π* transition. These transitions are generally of much lower intensity (small ε) compared to π → π* transitions and can sometimes be obscured by the stronger absorptions. youtube.com The solvent environment can also play a crucial role; polar solvents may cause a blue shift (hypsochromic shift) in n → π* transitions due to the stabilization of the non-bonding orbitals. youtube.com

A hypothetical UV-Visible absorption data table for this compound, based on typical values for related structures, is presented below.

| λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Assignment | Reference/Justification |

|---|---|---|---|

| ~250-270 | >10,000 | π → π* (Phenyl Ring) | Based on aromatic systems libretexts.org |

| ~280-320 | ~5,000-10,000 | π → π* (Pyridine Ring) | Based on aminopyridine spectra researchgate.netacs.org |

| ~330-360 | <2,000 | n → π* (N atoms) | Based on general principles youtube.com |

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its crystalline solid state. This technique provides unequivocal data on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

To perform SC-XRD analysis, a high-quality single crystal of this compound is required. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to solve the crystal structure. The analysis reveals the contents of the asymmetric unit, the fundamental building block of the crystal lattice. acs.org

Below is a hypothetical table of crystallographic data that could be obtained for this compound.

| Parameter | Hypothetical Value | Reference/Justification |

|---|---|---|

| Chemical Formula | C11H8F2N2 | - |

| Formula Weight | 222.20 | - |

| Crystal System | Monoclinic | Common for similar organic molecules manchester.ac.uk |

| Space Group | P21/c | |

| a (Å) | 8.5 | Illustrative cell parameters |

| b (Å) | 12.1 | |

| c (Å) | 9.8 | |

| β (°) | 105.2 | |

| Volume (Å3) | 973.5 | Calculated from cell parameters |

| Z | 4 | Number of molecules per unit cell |

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. rsc.org The Hirshfeld surface is generated around a molecule, and the distance from the surface to the nearest nucleus inside (di) and outside (de) is used to create a 3D map of close contacts. A normalized contact distance (dnorm) is often mapped onto the surface, where red spots indicate close contacts (shorter than van der Waals radii), blue spots indicate longer contacts, and white areas represent contacts around the van der Waals separation. nih.gov

For this compound, this analysis would be particularly insightful. The presence of fluorine atoms and the N-H group of the amine allows for a variety of potential intermolecular interactions, including:

N-H···N Hydrogen Bonds: The amine group can act as a hydrogen bond donor to the nitrogen atom of a neighboring pyridine ring, forming strong, directional interactions.

C-H···F Interactions: Weak hydrogen bonds can form between carbon-hydrogen bonds and the electronegative fluorine atoms.

π–π Stacking: The aromatic pyridine and difluorophenyl rings can engage in stacking interactions, which are crucial for stabilizing the crystal packing. rsc.org

The 2D fingerprint plot is derived from the Hirshfeld surface, plotting de versus di. This plot provides a quantitative summary of the different types of intermolecular contacts and their relative contributions to the total surface area. For example, studies on other fluorinated aromatic compounds have shown that F⋯H/H⋯F contacts can contribute significantly, sometimes over 40%, to the crystal packing. nih.gov

Chromatographic Techniques for Separation and Purity Determination (e.g., HPLC, GC-MS)

Chromatographic methods are essential for separating this compound from any unreacted starting materials, by-products, or degradation products, as well as for accurately determining its purity.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile aromatic amines. capes.gov.br A typical HPLC method would involve a reversed-phase column (e.g., C18 or C8) and a mobile phase consisting of a mixture of an aqueous buffer (often with an acid like formic acid to ensure the amine is protonated) and an organic solvent like acetonitrile (B52724) or methanol. lcms.czoup.com Detection is commonly achieved using a UV detector set at one of the molecule's absorption maxima (e.g., ~260 nm). The retention time of the main peak provides qualitative identification, while the peak area is used for quantification and purity assessment. Method development would optimize parameters like mobile phase composition and flow rate to ensure good resolution from any impurities. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile and thermally stable compounds. tandfonline.com The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of a capillary column. While pyridine itself can be analyzed by GC, derivatization is sometimes employed for amines to improve thermal stability and chromatographic peak shape. researchgate.net Following separation by GC, the molecules are ionized (typically by electron impact, EI) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint. For this compound, key fragments would likely include the molecular ion (M+) and fragments corresponding to the loss of fluorine, the difluorophenyl group, or parts of the pyridine ring. nih.govacs.org This fragmentation data provides definitive structural confirmation.

| Technique | Parameter | Typical Condition | Reference/Justification |

|---|---|---|---|

| HPLC | Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Standard for aromatic amines lcms.cz |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient) | Common for amine analysis oup.com | |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate | |

| Detection | UV at ~260 nm | Corresponds to π → π* transition | |

| GC-MS | Column | Capillary Column (e.g., DB-5ms, 30 m x 0.25 mm) | Standard for general-purpose GC-MS |

| Carrier Gas | Helium | Inert carrier gas | |

| Temperature Program | e.g., 100°C to 300°C at 10°C/min | To elute semi-volatile compounds tandfonline.com | |

| Ionization | Electron Impact (EI) at 70 eV | Standard for creating fragment libraries |

Exploration of Biological Interactions and Mechanistic Studies of 5 3,5 Difluorophenyl Pyridin 3 Amine Derivatives Strictly in Vitro and Mechanistic

Design and Synthesis of 5-(3,5-Difluorophenyl)pyridin-3-amine Analogues for Biological Probing

The design of analogues based on the this compound scaffold is often guided by computational modeling and structure-activity relationship (SAR) data from related chemical series. The core structure, a 3,5-disubstituted pyridine (B92270), serves as a rigid scaffold to orient functional groups in a precise three-dimensional arrangement, which is crucial for specific interactions with biological targets. The 3,5-difluorophenyl group is a common feature in modern medicinal chemistry, valued for its ability to engage in specific interactions and modulate physicochemical properties like metabolic stability and membrane permeability.

The synthesis of these analogues typically relies on robust and versatile cross-coupling methodologies, with the Suzuki-Miyaura coupling reaction being a cornerstone technique. nih.govacs.org A common synthetic strategy involves a sequential, double Suzuki coupling on a dihalogenated pyridine core, such as 3,5-dibromopyridine (B18299) or 3-bromo-5-iodopyridine. nih.govacs.org

A general synthetic route is outlined below:

Monosubstitution: A dihalopyridine, such as 3-bromo-5-iodopyridine, is first coupled with a boronic acid or ester (e.g., an optionally substituted phenylboronic acid) under palladium catalysis to install the first aryl group. The differential reactivity of the iodo and bromo substituents allows for selective initial coupling at the more reactive iodine position. nih.gov

Introduction of the Second Aryl Group: The resulting mono-aryl, mono-halo pyridine intermediate is then subjected to a second Suzuki coupling reaction with a different boronic acid, for instance, (3,5-difluorophenyl)boronic acid, to yield the 3,5-diarylpyridine core. nih.govacs.org

Functionalization: Subsequent reactions, such as amination, are performed to introduce the amine group at the 3-position of the pyridine ring, or to modify other positions on the scaffold for biological probing. For pyridin-3-amine derivatives specifically, synthetic routes may start from precursors like 2-chloro-N-(3,5-difluorophenyl)pyridine-3-sulfonamide, which can be converted to a hydrazine (B178648) derivative and subsequently cyclized. nih.gov Alternatively, amination of a pre-formed diarylpyridine core can be achieved through methods like the Buchwald-Hartwig amination.

This modular synthetic approach allows for the systematic variation of substituents on both aryl rings and the pyridine core, facilitating the exploration of the chemical space around the scaffold for biological testing. nih.govnih.gov

In Vitro Enzyme Inhibition Assays and Mechanistic Elucidation

Derivatives of the 3,5-diarylpyridine scaffold, including those related to this compound, have been extensively evaluated as inhibitors of various enzymes, particularly protein kinases. nih.govresearchgate.net In vitro enzyme inhibition assays are fundamental to determining the potency and mechanism of these compounds.

Potency Determination (IC50): The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. These assays are often performed in a cell-free environment using purified, recombinant enzymes. nih.gov A common method is the ADP-based phosphatase-coupled kinase assay, where the production of ADP during the kinase reaction is measured colorimetrically.

Mechanistic Studies: To elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), enzyme kinetic studies are performed. By measuring the initial reaction velocities at various substrate and inhibitor concentrations, a Lineweaver-Burk or Dixon plot can be generated. dntb.gov.ua For many kinase inhibitors with a diarylpyridine core, the mechanism is found to be ATP-competitive, meaning the inhibitor binds to the ATP-binding site of the kinase, preventing the natural substrate ATP from binding. nih.gov

Specificity and Reversibility: The specificity of the inhibitors is assessed by screening them against a panel of different kinases. A highly specific inhibitor will show potent activity against the target kinase with significantly less activity against other kinases. acs.orgacs.org The reversibility of inhibition is another key parameter. Reversible inhibitors bind to and dissociate from the enzyme, allowing for the restoration of enzyme activity upon removal of the inhibitor. This is often the desired mode for therapeutic agents. In contrast, irreversible inhibitors typically form a covalent bond with the enzyme, leading to permanent inactivation.

For example, studies on (3,5-dichlorophenyl)pyridine derivatives, which are structurally analogous to the difluoro-substituted compounds, have shown them to be potent, competitive inhibitors of the protease furin. dntb.gov.ua Similarly, various 3,5-diaryl-2-aminopyridines have been identified as potent inhibitors of ALK2 kinase. acs.orgacs.org

Receptor Binding Studies in Cell-Free Systems

While much of the research on this scaffold focuses on enzyme inhibition, related pyridine derivatives have also been studied for their ability to bind to G-protein coupled receptors (GPCRs). These studies are conducted in cell-free systems using membrane preparations from cells overexpressing a specific receptor subtype.

The primary method for these studies is the radioligand binding assay. In this competitive assay, the ability of the test compound (the "cold" ligand) to displace a known radiolabeled ligand (the "hot" ligand) from the receptor is measured. The affinity of the compound for the receptor is expressed as the inhibition constant (Ki), which is calculated from the IC50 value of the displacement curve. A lower Ki value indicates a higher binding affinity.

For instance, a series of amino-3,5-dicyanopyridines, which share the substituted aminopyridine core, have been evaluated for their affinity at human adenosine (B11128) receptors (ARs). nih.govmdpi.com These studies revealed that modifications to the aryl groups and other substituents on the pyridine ring significantly impact the binding affinity and selectivity for different adenosine receptor subtypes (A1, A2A, A2B, A3). nih.gov Although the specific this compound scaffold has not been extensively reported in this context, the data from related series suggest its potential as a versatile framework for designing receptor ligands.

Table 1: Example of Receptor Binding Affinity Data for Amino-3,5-Dicyanopyridine Derivatives at Rat Adenosine Receptors This table is representative of the type of data generated in receptor binding studies for similar scaffolds.

| Compound | Aryl Substitution (Position 4) | rA1 Ki (nM) | rA2A Ki (nM) | Selectivity (A2A/A1) |

|---|---|---|---|---|

| 6b | 4-Methoxyphenyl | 4.5 | 1400 | 311 |

| 6c | 4-Hydroxyphenyl | 38.9 | >10000 | >257 |

| 6f | 3-Methoxyphenyl | 14.8 | 1560 | 105 |

| 6g | 3-Hydroxyphenyl | 123 | >10000 | >81 |

| 6j | Pyridin-4-yl | 1.8 | 1980 | 1100 |

Data adapted from studies on amino-3,5-dicyanopyridine derivatives. nih.gov

Investigation of Molecular Target Engagement via Biophysical Techniques

To confirm that a compound directly binds to its intended molecular target and to characterize the thermodynamics and kinetics of the interaction, various biophysical techniques are employed. These methods are crucial for validating hits from initial screens and for guiding lead optimization. acs.org

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip. nih.gov In a typical experiment, the target protein (ligand) is immobilized on the chip, and the small molecule compound (analyte) is flowed over the surface at various concentrations. The binding of the analyte to the ligand causes a change in mass on the sensor surface, which is detected in real-time as a change in the SPR signal (measured in response units, RU).

This technique provides a wealth of information:

Binding Affinity (KD): The equilibrium dissociation constant (KD) can be determined, which is a measure of the strength of the interaction.

Kinetics: The association rate constant (kon) and the dissociation rate constant (koff) can be calculated, providing insight into how quickly the compound binds and releases from the target. dntb.gov.ua

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. In an ITC experiment, the small molecule is titrated into a solution containing the target protein. The resulting heat change is measured after each injection, allowing for the determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. This provides a complete thermodynamic profile of the binding event.

Differential Scanning Fluorimetry (DSF): Also known as a thermal shift assay, DSF is used to assess ligand binding by measuring the thermal stability of the target protein. A fluorescent dye that binds to hydrophobic regions of a protein is used. As the protein is heated, it unfolds, exposing these hydrophobic regions and causing an increase in fluorescence. The temperature at which 50% of the protein is unfolded is the melting temperature (Tm). When a ligand binds to the protein, it typically stabilizes the folded state, resulting in an increase in the Tm. This change in Tm (ΔTm) is indicative of direct target engagement. acs.orgharvard.edu Studies on 3,5-diaryl-2-aminopyridine ALK2 inhibitors have utilized thermal shift assays to confirm binding to the target kinase. acs.orgharvard.edu

Structure-Activity Relationship (SAR) Studies from In Vitro Data

SAR studies are essential for understanding how the chemical structure of a compound influences its biological activity. By synthesizing and testing a series of analogues with systematic structural modifications, researchers can identify the molecular determinants required for potent and selective interaction with the target. For the this compound scaffold, SAR studies focus on the impact of substituents on the pyridine core and the aryl rings.

Key areas of modification and typical findings include:

The 3,5-Difluorophenyl Ring: The fluorine atoms are often crucial for activity. They can act as hydrogen bond acceptors and can favorably interact with the protein backbone. Their electron-withdrawing nature also influences the electronics of the ring system.

The Second Aryl Ring (at position 5): The nature and substitution pattern of this ring are critical for tuning potency and selectivity. For example, in a series of 3,5-diaryl-2-aminopyridine ALK2 inhibitors, replacing a quinoline (B57606) group at this position with various substituted phenyl rings led to significant changes in potency and selectivity against related kinases. acs.org

The Pyridine Core: The nitrogen atom in the pyridine ring is a key interaction point, often forming a hydrogen bond with a "hinge" region in the ATP-binding site of kinases. acs.org Replacing the pyridine with other heterocycles, such as pyrazine, can sometimes retain or improve activity, as seen in antimalarial 3,5-diarylaminopyridines. nih.gov

The Amino Group (at position 3): The primary amine can act as a hydrogen bond donor and acceptor. Its replacement or substitution can dramatically affect binding. For ALK2 inhibitors, replacing the 2-amino group with a methyl group resulted in a highly selective compound. acs.org

Table 2: Example of SAR Data for 3,5-Diaryl-2-aminopyridine ALK2 Kinase Inhibitors This table illustrates how structural changes affect enzyme inhibition.

| Compound | Substitution at Position 3 | Substitution at Position 5 | ALK2 IC50 (nM) |

|---|---|---|---|

| 15 | 3,4,5-Trimethoxyphenyl | 4-(Piperazin-1-yl)phenyl | 1.1 |

| 16 | 3,4-Dimethoxyphenyl | 4-(Piperazin-1-yl)phenyl | 3.8 |

| 17 | 3,5-Dimethoxyphenyl | 4-(Piperazin-1-yl)phenyl | 2.5 |

| 13 | 3,4,5-Trimethoxyphenyl | 3-(Methanesulfonamido)phenyl | 1.8 |

Data adapted from studies on ALK2 inhibitors. acs.org

These studies reveal that subtle electronic and steric changes can lead to large differences in biological activity, guiding the rational design of more effective molecules.

Cellular Assays for Pathway Modulation

While cell-free assays are crucial for determining direct interactions, cellular assays are necessary to confirm that a compound can enter a cell and engage its target in a physiological context, leading to the modulation of a specific signaling pathway. These are distinct from general phenotypic screens as they are designed to measure a specific molecular event.

Reporter Gene Assays: These assays are used to measure the activity of a specific transcription factor or signaling pathway. A reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a promoter that is responsive to the signaling pathway of interest. If a compound inhibits the pathway, the transcription of the reporter gene is reduced, leading to a decrease in the measurable signal (e.g., light output). Such assays have been used to measure the inhibition of BMP signaling by 3,5-diaryl-2-aminopyridine ALK2 inhibitors. acs.orgharvard.edu

Cellular Kinase Activity Assays: To measure the inhibition of a specific kinase within intact cells, phospho-specific antibodies are often used. reactionbiology.com Techniques like Western blotting or ELISA can quantify the phosphorylation level of a known downstream substrate of the target kinase. A potent inhibitor will cause a dose-dependent decrease in the phosphorylation of the substrate. For example, pyridin-3-amine derivatives designed as FGFR inhibitors were shown to inhibit the phosphorylation of FGFR and its downstream signaling proteins in cancer cell lines. nih.govresearchgate.net

Cell Cycle Analysis: For compounds that target proteins involved in cell division, such as tubulin or cell cycle kinases, flow cytometry is a powerful tool. Cells are treated with the compound, stained with a DNA-binding dye (like propidium (B1200493) iodide), and analyzed. The distribution of cells in different phases of the cell cycle (G1, S, G2/M) is quantified. Inhibitors of mitosis, for example, cause an accumulation of cells in the G2/M phase. nih.gov This provides mechanistic evidence of the compound's effect on cell cycle progression.

Theoretical Frameworks for Understanding Biological Activity

Computational and theoretical methods are indispensable tools for understanding the biological activity of scaffolds like this compound at a molecular level. These approaches complement experimental data and provide predictive models for rational drug design.

Molecular Docking: Molecular docking is one of the most common theoretical techniques used. It predicts the preferred orientation of a ligand when bound to a target protein. nih.govnih.gov A three-dimensional model of the target protein, often obtained from X-ray crystallography, is used to define a binding site. The ligand is then computationally "docked" into this site in various conformations, and a scoring function is used to estimate the binding affinity for each pose. Docking studies have been instrumental in rationalizing the SAR of diarylpyridine derivatives, showing, for instance, how the pyridine nitrogen forms a critical hydrogen bond with the kinase hinge region. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR is a computational method that correlates the 3D properties of a series of molecules with their biological activity. By aligning a set of active and inactive compounds, a statistical model is built that identifies the steric and electrostatic fields that are favorable or unfavorable for activity. This model can then be used to predict the activity of new, unsynthesized compounds. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex over time. While docking provides a static snapshot, MD simulations can reveal the stability of the binding pose, the role of water molecules in the binding site, and conformational changes in the protein that may be induced by ligand binding. nih.gov

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. These models can be generated based on the structure of a known ligand-protein complex or by analyzing a set of active molecules. They serve as 3D search queries to find novel compounds with the desired features in large chemical databases. nih.gov

Together, these theoretical frameworks provide a powerful platform for interpreting experimental results and guiding the design of new this compound derivatives with improved biological profiles.

Advanced Applications of 5 3,5 Difluorophenyl Pyridin 3 Amine in Chemical Science

5-(3,5-Difluorophenyl)pyridin-3-amine as a Synthetic Building Block for Complex Molecules